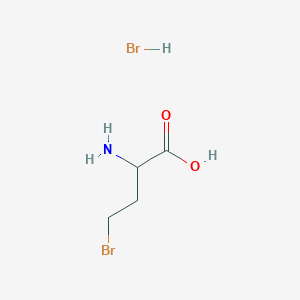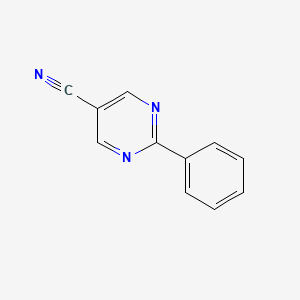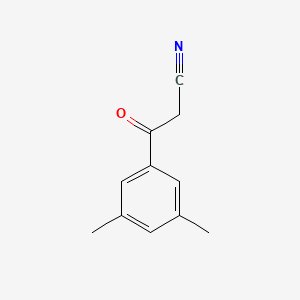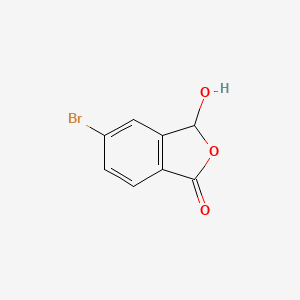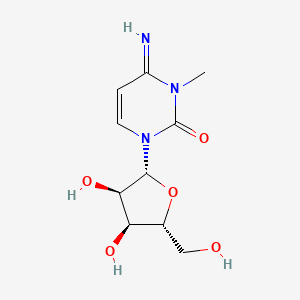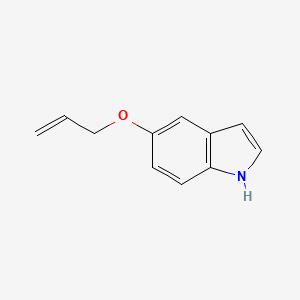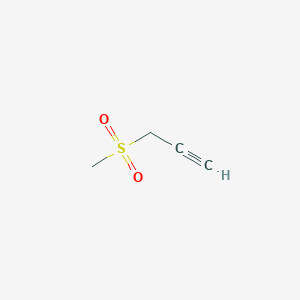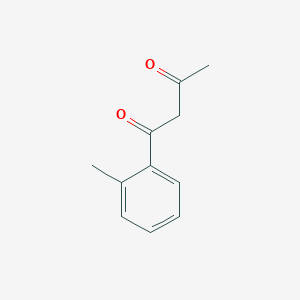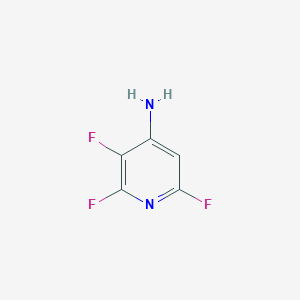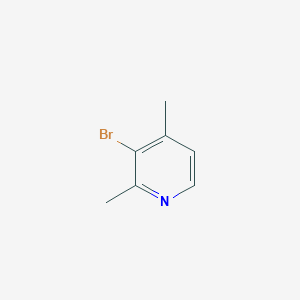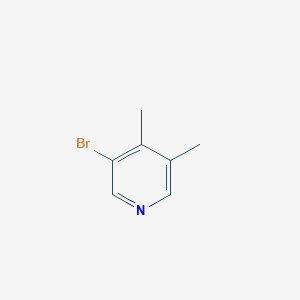
1-Bromo-1,1'-BI(cyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1’-BI(cyclopropane) is a cyclic organic compound characterized by the presence of a bromine atom and a cyclopropane ring. This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1’-BI(cyclopropane) can be synthesized through several methods. One common method involves the bromination of cyclopropane derivatives. For instance, the Hunsdiecker reaction can be employed, where silver cyclopropanecarboxylate is reacted with bromine in dichlorodifluoromethane at low temperatures . Another method involves the decomposition of the peroxide of cyclopropanecarboxylic acid in the presence of carbon tetrabromide .
Industrial Production Methods: Industrial production of 1-Bromo-1,1’-BI(cyclopropane) typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 1-Bromo-1,1’-BI(cyclopropane) can lead to the formation of cyclopropanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate in aqueous solutions.
Major Products:
Substitution: Cyclopropane derivatives with different substituents.
Reduction: Cyclopropane.
Oxidation: Cyclopropanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1’-BI(cyclopropane) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,1’-BI(cyclopropane) involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic addition reactions, leading to the formation of intermediate species that can further react with nucleophiles. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A simple cyclic hydrocarbon with similar reactivity but lacks the bromine atom.
Bromocyclopropane: Similar structure but with a single cyclopropane ring.
1,1’-BI(cyclopropane): Lacks the bromine atom but has a similar bicyclic structure.
Eigenschaften
IUPAC Name |
1-bromo-1-cyclopropylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIVBCQJIXISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555797 |
Source


|
| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60629-95-0 |
Source


|
| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
